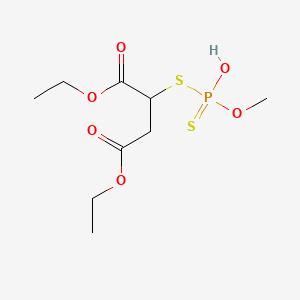

Desmethyl malathion

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Desmethyl malathion is a derivative of malathion, an organophosphate insecticide widely used in agriculture and public health. It is formed through the metabolic degradation of malathion and retains some of the parent compound’s properties. This compound is known for its role in the study of pesticide residues and environmental impact due to its persistence and toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethyl malathion can be synthesized through the hydrolysis of malathion. The process involves the removal of a methyl group from the malathion molecule. This reaction typically occurs under alkaline conditions, where malathion is treated with a base such as sodium hydroxide. The reaction is carried out at a controlled temperature to ensure the selective removal of the methyl group without further degradation of the molecule .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrolysis process .

Chemical Reactions Analysis

Types of Reactions: Desmethyl malathion undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form more toxic compounds such as malaoxon.

Hydrolysis: It can further hydrolyze to form malathion mono- and dicarboxylic acids.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Alkaline conditions using bases like sodium hydroxide.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Malaoxon: A more toxic oxidation product.

Malathion mono- and dicarboxylic acids: Products of hydrolysis.

Scientific Research Applications

Toxicological Implications

Desmethyl malathion is primarily studied for its role as a toxic metabolite of malathion. Understanding its effects on human health and the environment is crucial for assessing risks associated with pesticide exposure.

Human Health Effects

Research indicates that this compound can exhibit neurotoxic effects similar to those of its parent compound. It acts as an inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which can result in symptoms such as:

- Neurological Symptoms : Headaches, dizziness, and muscle twitching.

- Reproductive Effects : Studies have shown that exposure can lead to hormonal disruptions and reproductive toxicity in animal models .

Case Studies on Toxicity

A study involving Wistar rats demonstrated that exposure to malathion led to significant reductions in testosterone levels and adverse effects on reproductive organs . Additionally, in vitro studies showed that this compound induced oxidative stress in human peripheral blood mononuclear cells, suggesting potential cytotoxic effects .

Environmental Applications

This compound's role in environmental science is primarily linked to its degradation pathways and potential applications in bioremediation.

Biodegradation Studies

Research has shown that certain microorganisms can degrade this compound effectively. For instance:

- A study indicated that specific salt-marsh bacteria could utilize this compound as a sole carbon source, leading to its breakdown into less harmful compounds .

- Fungal species have also been identified that can degrade malathion and its metabolites in aquatic environments, enhancing the potential for bioremediation strategies .

Data Table: Microbial Degradation of this compound

| Microorganism Type | Degradation Rate | Conditions |

|---|---|---|

| Salt-marsh Bacteria | High (up to 90%) | Saline conditions |

| Fungi | Moderate | Aquatic environments |

Regulatory Perspectives

The regulatory landscape surrounding this compound is influenced by its classification as a potential carcinogen and its implications for human health and safety.

Regulatory Findings

The United States Environmental Protection Agency (EPA) has classified malathion as suggestive evidence of carcinogenicity but has not established sufficient evidence for human carcinogenic potential across all exposure routes . This classification extends concern toward this compound due to its toxicological similarities.

Mechanism of Action

Desmethyl malathion, like its parent compound malathion, acts as an acetylcholinesterase inhibitor. It binds irreversibly to the serine residue in the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in synaptic junctions, causing overstimulation of cholinergic, muscarinic, and nicotinic receptors. The result is a disruption of normal nerve function, which can be toxic to both target and non-target organisms .

Comparison with Similar Compounds

Malathion: The parent compound, widely used as an insecticide.

Malaoxon: An oxidation product of malathion, more toxic than malathion itself.

Parathion: Another organophosphate insecticide with a similar mechanism of action.

Diazinon: An organophosphate insecticide used for similar purposes

Uniqueness: Desmethyl malathion is unique in its formation as a specific degradation product of malathion. Its study provides insights into the environmental fate and toxicological impact of malathion residues. Unlike some other organophosphates, this compound is specifically used to understand the degradation pathways and persistence of malathion in various environmental matrices .

Q & A

Q. What methodologies are used to detect and quantify desmethyl malathion in biological and environmental samples?

This compound is typically analyzed using liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for low-concentration metabolites. For environmental samples, solid-phase extraction (SPE) coupled with gas chromatography (GC) is employed to isolate and quantify trace amounts . Calibration curves using isotope-labeled internal standards (e.g., deuterated analogs) improve accuracy, especially in complex matrices like urine or soil . Researchers must validate methods by assessing recovery rates (70–120%) and limits of detection (LOD < 0.1 ppm) to ensure reproducibility .

Q. How do metabolic pathways differ between species in the formation of this compound?

In rats, this compound arises primarily via carboxylesterase-mediated hydrolysis of malathion, whereas in humans, phosphatase activity in gut microbiota contributes significantly to its formation . Key differences include:

- Rodents : Thiomalic acid and monoethyl fumarate are major byproducts .

- Humans : Dimethyl phosphate is detected instead, likely due to variations in esterase isoforms .

These interspecies discrepancies necessitate careful extrapolation of toxicological data from animal models to human risk assessments .

Q. What experimental designs optimize the study of this compound degradation in environmental systems?

Advanced response surface methodologies (RSM) , such as Box-Behnken Design (BBD) or Central Composite Design (CCD) , are critical for optimizing degradation parameters. For example, a 4-factor BBD with 29 experimental runs can identify optimal pH, temperature, adsorbent dosage, and contact time for this compound removal . Key response variables include adsorption capacity (mg/g) and degradation efficiency (%) , validated through ANOVA (p < 0.05) .

Q. How can toxicokinetic models predict this compound’s behavior in human exposure scenarios?

A compartmental toxicokinetic model, validated for malathion, can be adapted by incorporating first-order absorption rates and Michaelis-Menten kinetics for metabolic clearance. For dermal exposure, the model predicts a half-life of 11.8 hours for urinary excretion of metabolites, governed by slow dermal absorption . Parameters like volume of distribution (Vd) and renal clearance rates must be adjusted using human-specific carboxylesterase activity data from liver microsomal assays .

Q. How should researchers address contradictions in metabolite profiles across studies?

Discrepancies often stem from:

- Impurities in malathion formulations (e.g., isomalathion), which inhibit detoxifying enzymes and alter metabolite ratios .

- Analytical variability : LC-MS vs. GC-MS may yield different detection limits for polar vs. non-polar metabolites .

To resolve conflicts, researchers should: - Standardize reagents (≥98% purity) and storage conditions (4°C, inert atmosphere).

- Report matrix effects (e.g., ion suppression in urine) and validate methods using inter-laboratory comparisons .

Q. What advanced techniques characterize this compound’s interaction with biological targets?

- Molecular docking simulations predict binding affinities to acetylcholinesterase (AChE) and carboxylesterases.

- In vitro inhibition assays using human liver microsomes quantify IC50 values, revealing competitive vs. non-competitive inhibition mechanisms .

- Metabolomic profiling via high-resolution mass spectrometry (HR-MS) identifies secondary metabolites (e.g., phosphorodithioates) that may synergize toxicity .

Q. How do environmental factors influence this compound’s stability in field studies?

- Photodegradation : UV irradiation (254 nm) accelerates breakdown, with half-lives reduced from 30 days (dark) to 48 hours .

- Soil microbiota : Rhizobium spp. enhance degradation via phosphatase enzymes, but activity drops below pH 5.0 .

Field trials should monitor organic matter content and cation exchange capacity (CEC) , as clay-rich soils adsorb this compound, reducing bioavailability .

Q. What statistical approaches are recommended for analyzing dose-response relationships?

- Non-linear regression models (e.g., Hill equation) fit dose-response curves for AChE inhibition.

- Benchmark dose (BMD) modeling calculates lower confidence limits (BMDL) for risk assessment, avoiding arbitrary NOEL/LOEL thresholds .

- Multivariate analysis (PCA or PLS-DA) identifies covariates (e.g., age, exposure route) affecting metabolite variability .

Q. How can researchers validate this compound’s role in delayed neurotoxicity?

- In vivo models : Repeated dosing in hens (8 mg/kg/day for 90 days) followed by histopathological analysis of peripheral nerves .

- Biomarker panels : Measure plasma neurofilament light chain (NfL) and glial fibrillary acidic protein (GFAP) to correlate with neurobehavioral deficits .

Q. What protocols ensure reproducibility in enzymatic assays for this compound metabolism?

- Enzyme source standardization : Use recombinant human carboxylesterase 1 (CES1) at 0.1–1.0 U/mL activity .

- Incubation conditions : pH 7.4, 37°C, NADPH-regenerating system for cytochrome P450 involvement .

- Quality controls : Include malaoxon as a positive control for oxidase activity and paraoxon as a carboxylesterase inhibitor .

Properties

CAS No. |

1116-04-7 |

|---|---|

Molecular Formula |

C9H17O6PS2 |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

diethyl 2-[hydroxy(methoxy)phosphinothioyl]sulfanylbutanedioate |

InChI |

InChI=1S/C9H17O6PS2/c1-4-14-8(10)6-7(9(11)15-5-2)18-16(12,17)13-3/h7H,4-6H2,1-3H3,(H,12,17) |

InChI Key |

DYVOHGCDZYNZES-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.